N~4~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
N~4~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a compound that belongs to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This particular compound is notable for its unique structure, which includes two pyrazole rings connected by a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps:
Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through various methods, including cyclocondensation of hydrazine with carbonyl compounds, dipolar cycloadditions, and multicomponent reactions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N~4~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N~4~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-pyrazol-4-yl)ethanone
- tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate
Uniqueness
N~4~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its dual pyrazole ring structure connected by a sulfonamide group. This structure imparts specific chemical and biological properties that distinguish it from other pyrazole derivatives .
Properties
IUPAC Name |
N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2S/c1-6-18-11(4)12(7-14-18)8-17(5)21(19,20)13-9(2)15-16-10(13)3/h7H,6,8H2,1-5H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSOUYZMCVSGCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CN(C)S(=O)(=O)C2=C(NN=C2C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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